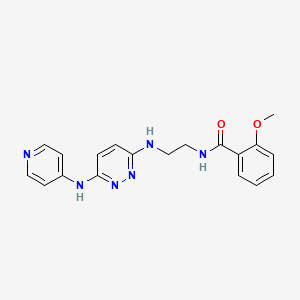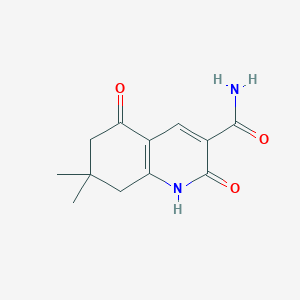
N'-tritylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Tritylbutane-1,4-diamine is an organic compound characterized by the presence of a trityl group attached to a butane-1,4-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-tritylbutane-1,4-diamine typically involves the protection of the amine groups in butane-1,4-diamine followed by the introduction of the trityl group. One common method involves the reaction of butane-1,4-diamine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N’-tritylbutane-1,4-diamine may involve continuous-flow synthesis techniques to ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to optimize the production scale.
Analyse Chemischer Reaktionen
Types of Reactions: N’-Tritylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted trityl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Tritylbutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of N’-tritylbutane-1,4-diamine involves its ability to protect amine groups from unwanted reactions. The trityl group provides steric hindrance, preventing the amine from participating in reactions until the protecting group is removed. This selective protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis-tritylbutane-1,4-diamine
- N-Tritylethylenediamine
- N-Tritylpropane-1,3-diamine
Comparison: N’-Tritylbutane-1,4-diamine is unique due to its specific butane-1,4-diamine backbone, which provides distinct steric and electronic properties compared to other trityl-protected diamines. Its longer carbon chain compared to ethylenediamine and propane-1,3-diamine derivatives offers different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
N'-tritylbutane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,25H,10-11,18-19,24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDFYFSZCDXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2418143.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2418144.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)
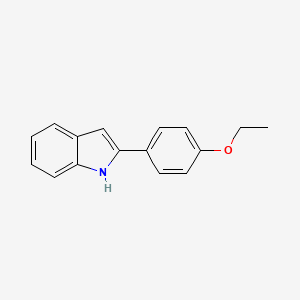
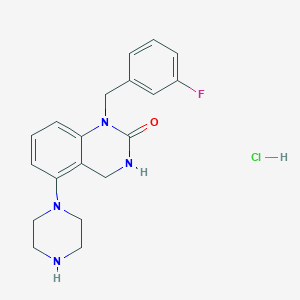

![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2418157.png)
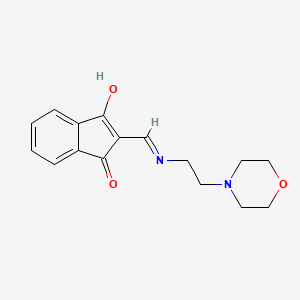
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)
